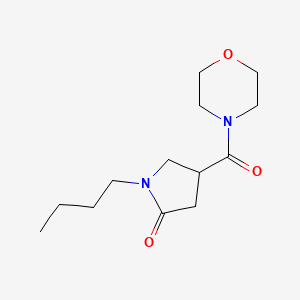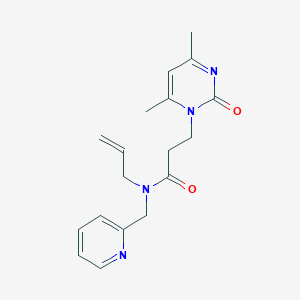![molecular formula C16H23NO2 B4425344 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4425344.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine
Übersicht
Beschreibung
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine, also known as DMPP, is a chemical compound that has been studied for its potential applications in scientific research. DMPP belongs to the class of piperidine compounds and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine has been studied for its potential applications in scientific research. One of the major areas of research is its use as a ligand in the study of nicotinic acetylcholine receptors (nAChRs). This compound has been found to be a potent agonist of nAChRs and has been used to study the structure and function of these receptors. This compound has also been studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine acts as an agonist of nAChRs, which are ion channels that are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. This compound binds to the receptor and causes a conformational change, which leads to the opening of the ion channel and the influx of cations such as sodium and calcium. This results in the depolarization of the cell membrane and the initiation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound has also been found to enhance cognitive function and memory in animal models. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine has several advantages as a research tool. It is a potent agonist of nAChRs and has high selectivity for these receptors. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life and may require frequent administration to maintain its effects. In addition, this compound may have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine. One area of research is the development of more selective and potent agonists of nAChRs. This may lead to the development of new treatments for various diseases such as Alzheimer's disease and schizophrenia. Another area of research is the study of the structure and function of nAChRs using this compound as a ligand. This may lead to a better understanding of the mechanisms underlying these receptors and their role in various physiological processes. Finally, the development of new methods for the synthesis and purification of this compound may improve its utility as a research tool.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-8-15(13(2)11-12)19-14(3)16(18)17-9-5-4-6-10-17/h7-8,11,14H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSQOJUIBMCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-[(4-methylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4425261.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4425266.png)

![6-methyl-3-[(2-methylphenoxy)methyl]-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4425287.png)
![N-(3-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425291.png)
![5-(4-fluorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4425302.png)

![N-(2-methoxy-1-methylethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4425309.png)
![2-methoxy-4-(methylthio)-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B4425313.png)
![methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4425317.png)
![4-{[4-chloro-2-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4425339.png)
![N-(3-{[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4425351.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4425353.png)
